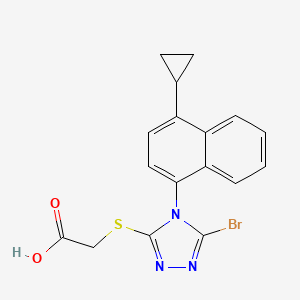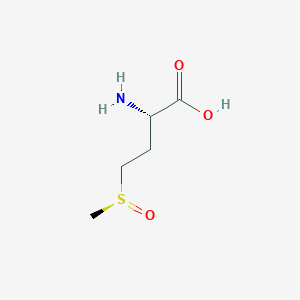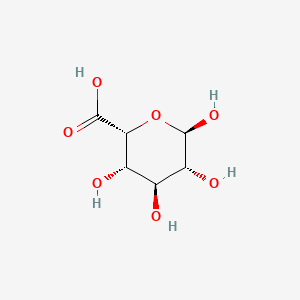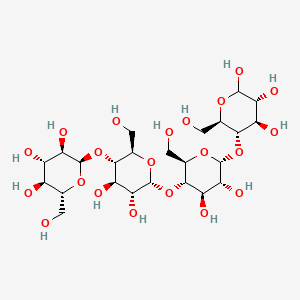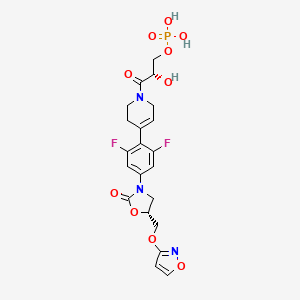
Posizolid phosphate (ester)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Posizolid phosphate (ester) is a derivative of the oxazolidinone class of antibiotics. Oxazolidinones are known for their unique mechanism of action, which involves inhibiting bacterial protein synthesis. Posizolid phosphate (ester) is particularly notable for its effectiveness against multidrug-resistant Gram-positive bacteria, making it a valuable asset in the fight against antibiotic-resistant infections .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Posizolid phosphate (ester) typically involves the esterification of Posizolid with phosphoric acid. This process can be carried out under acidic or basic conditions, depending on the desired yield and purity. The reaction is usually conducted at elevated temperatures to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of Posizolid phosphate (ester) involves large-scale esterification reactions. The process is optimized to ensure high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and solvents is carefully controlled to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions: Posizolid phosphate (ester) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions include various derivatives of Posizolid phosphate (ester) with altered functional groups, enhancing its pharmacological properties .
科学的研究の応用
Posizolid phosphate (ester) has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and phosphorylation reactions.
Biology: The compound is employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Posizolid phosphate (ester) is investigated for its potential to treat infections caused by multidrug-resistant bacteria.
Industry: It is used in the formulation of antimicrobial coatings and materials.
作用機序
Posizolid phosphate (ester) exerts its effects by selectively inhibiting bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex. This inhibition occurs at an early stage of protein synthesis, making it effective against bacteria that have developed resistance to other antibiotics .
類似化合物との比較
- Linezolid
- Tedizolid phosphate
- Sutezolid
- Radezolid
Comparison: Posizolid phosphate (ester) is unique due to its enhanced activity against a broader spectrum of multidrug-resistant bacteria compared to other oxazolidinones. Its phosphate ester form improves its solubility and bioavailability, making it more effective in clinical settings .
特性
Key on ui mechanism of action |
AZD2563 selectively inhibits bacterial protein synthesis through binding to sites on the bacterial ribosome and prevents the formation of a functional 70S-initiation complex. Specifically, AZD2563 binds to a site on the bacterial 23S ribosomal RNA of the 50S subunit and prevents the formation of a functional 70S initiation complex, which is an essential component of the bacterial translation process. |
|---|---|
CAS番号 |
252260-06-3 |
分子式 |
C21H22F2N3O10P |
分子量 |
545.4 g/mol |
IUPAC名 |
[(2S)-3-[4-[2,6-difluoro-4-[(5R)-5-(1,2-oxazol-3-yloxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl]-3,6-dihydro-2H-pyridin-1-yl]-2-hydroxy-3-oxopropyl] dihydrogen phosphate |
InChI |
InChI=1S/C21H22F2N3O10P/c22-15-7-13(26-9-14(36-21(26)29)10-33-18-3-6-34-24-18)8-16(23)19(15)12-1-4-25(5-2-12)20(28)17(27)11-35-37(30,31)32/h1,3,6-8,14,17,27H,2,4-5,9-11H2,(H2,30,31,32)/t14-,17+/m1/s1 |
InChIキー |
VZZBHEVJWKSWBN-PBHICJAKSA-N |
異性体SMILES |
C1CN(CC=C1C2=C(C=C(C=C2F)N3C[C@@H](OC3=O)COC4=NOC=C4)F)C(=O)[C@H](COP(=O)(O)O)O |
正規SMILES |
C1CN(CC=C1C2=C(C=C(C=C2F)N3CC(OC3=O)COC4=NOC=C4)F)C(=O)C(COP(=O)(O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B10764007.png)
![2-(4-chlorophenyl)-5-[(1-phenyltriazol-4-yl)methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B10764012.png)
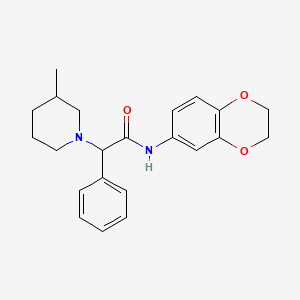
![2-[4-[[6-ethoxycarbonyl-7-methyl-5-[4-(methylthio)phenyl]-3-oxo-5H-thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B10764033.png)
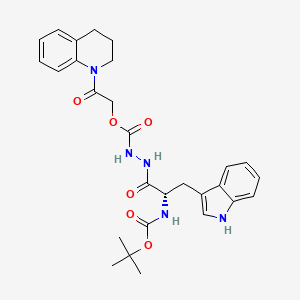
![2-[[4-[[2-(1,1-Dimethylethoxy)phenyl]amino]-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B10764046.png)
![2-[(4-Chlorophenyl)methylthio]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B10764049.png)
![2-[4-[(4-Chlorophenyl)methoxy]phenyl]-5-(dimethylamino)-1,3-oxazole-4-carbonitrile](/img/structure/B10764059.png)
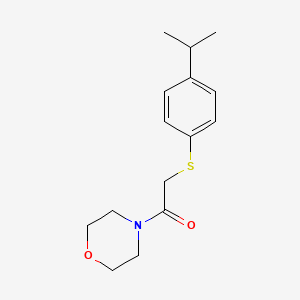
![4-(1H-benzimidazol-2-ylmethylsulfanyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidine](/img/structure/B10764073.png)
